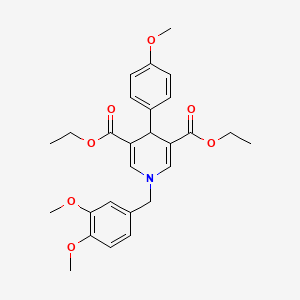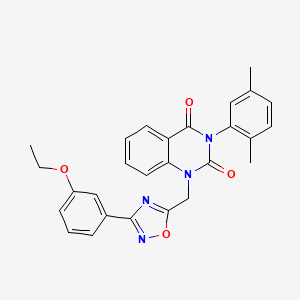
N-(2,4-difluorophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a phthalazinone core, which is known for its biological activity, and a difluorophenyl group that can enhance its chemical stability and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the phthalazinone intermediate.
Acetylation: The final step involves the acetylation of the phthalazinone derivative with an appropriate acylating agent, such as acetyl chloride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.
Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The difluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s phthalazinone core is known for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Materials Science: The compound’s stability and unique chemical properties make it suitable for developing advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4-difluorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: can be compared with other phthalazinone derivatives, such as:
Uniqueness
- Chemical Stability : The presence of the difluorophenyl group enhances the compound’s chemical stability compared to its chlorinated or methylated analogs.
- Biological Activity : The difluorophenyl group can also improve the compound’s biological activity, making it more effective in medicinal applications.
Propriétés
Formule moléculaire |
C17H13F2N3O2 |
|---|---|
Poids moléculaire |
329.30 g/mol |
Nom IUPAC |
N-(2,4-difluorophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H13F2N3O2/c1-22-17(24)12-5-3-2-4-11(12)15(21-22)9-16(23)20-14-7-6-10(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,23) |
Clé InChI |
NNRPDKWYAXPWCX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromo-3-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B14964566.png)


![5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B14964589.png)
![2-chloro-6-(3-chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14964610.png)
![5-(3,4-Dimethoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14964611.png)
![5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14964614.png)

![methyl 3-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B14964627.png)
![2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B14964629.png)
![4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B14964633.png)

![4-(4-Fluorophenyl)-2-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B14964651.png)
